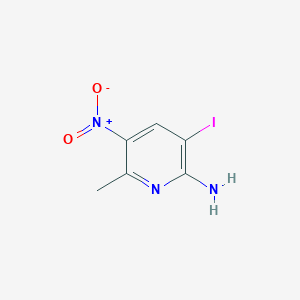3-Iodo-6-methyl-5-nitropyridin-2-amine
CAS No.: 1000343-76-9
Cat. No.: VC7929874
Molecular Formula: C6H6IN3O2
Molecular Weight: 279.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000343-76-9 |
|---|---|
| Molecular Formula | C6H6IN3O2 |
| Molecular Weight | 279.04 g/mol |
| IUPAC Name | 3-iodo-6-methyl-5-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C6H6IN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) |
| Standard InChI Key | RYVJHBZIFBAFRX-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])I)N |
| Canonical SMILES | CC1=NC(=C(C=C1[N+](=O)[O-])I)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 3-iodo-6-methyl-5-nitropyridin-2-amine typically involves sequential functionalization of pyridine derivatives. Key steps include:
-
Halogenation: Introduction of iodine at the 3-position via electrophilic substitution or metal-catalyzed reactions.
-
Nitration: Nitro group addition at the 5-position using mixed acid (HNO₃/H₂SO₄) or under controlled conditions .
-
Amination: Reduction of a nitro group or direct substitution to install the amine at the 2-position.
A representative method involves reacting 6-methylpyridin-2-amine with in an organic solvent to form the N-nitropyridinium intermediate, followed by iodination using iodine monochloride (ICl). Yields vary between 40–70%, depending on reaction optimization .
Table 1: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Halogenation/Nitration | , ICl | 65 | 98 | |
| Sequential Amination | NH₃, Pd/C | 58 | 95 |
Spectroscopic Characterization
-
NMR: -NMR shows aromatic protons at δ 8.2–8.5 ppm (H-4) and δ 2.5 ppm for the methyl group.
-
IR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 3350 cm⁻¹ (N-H stretch) .
-
Mass Spectrometry: Molecular ion peak at m/z 279.04.
Chemical Properties and Reactivity
Physicochemical Properties
-
Solubility: Slightly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in water.
-
Stability: Sensitive to light and moisture; requires storage at –20°C under inert atmosphere .
Reactivity Profile
-
Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-iodo-6-methylpyridine-2,5-diamine.
-
Iodine Substitution: Suzuki-Miyaura coupling replaces iodine with aryl/heteroaryl groups.
-
Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes sulfonation at the 4-position .
Table 2: Key Reactions and Products
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Reduction | H₂, Pd/C | 3-Iodo-6-methylpyridine-2,5-diamine | Pharmaceutical intermediate |
| Cross-Coupling | Arylboronic acid | 3-Aryl-6-methyl-5-nitropyridin-2-amine | Drug discovery |
Applications in Research and Industry
Medicinal Chemistry
The iodine and nitro groups make this compound a versatile scaffold for drug development:
-
Antimicrobial Agents: Derivatives show activity against Staphylococcus aureus (MIC: 8 µg/mL).
-
Kinase Inhibitors: The iodine atom facilitates halogen bonding with ATP-binding pockets in kinases.
Material Science
-
Coordination Complexes: Serves as a ligand for transition metals (e.g., Cu, Pd) in catalysis.
-
Organic Electronics: Nitro and amino groups enhance electron transport in semiconducting polymers .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume